1,3,9-Trimethyluric acid is primarily sourced from certain plant species where it is produced as a metabolic byproduct. It is part of the broader classification of purine alkaloids, which also includes compounds like caffeine and theobromine. The compound's systematic name reflects its methylation pattern, indicating the presence of three methyl groups attached to the uric acid structure .
The synthesis of 1,3,9-Trimethyluric acid typically involves the methylation of uric acid derivatives. Common methods include:
The synthesis can be optimized by adjusting parameters such as temperature, reaction time, and the concentration of reagents to maximize yield and minimize by-products .
The molecular formula for 1,3,9-Trimethyluric acid is . Its structure features:
X-ray crystallography studies may provide detailed insights into the spatial arrangement of atoms within the molecule, which is crucial for understanding its reactivity and interaction with biological targets .
1,3,9-Trimethyluric acid participates in various chemical reactions:
Common reagents for these reactions include potassium permanganate for oxidation and sodium borohydride for reduction. The specific products formed depend on the reaction conditions and reagents used .
The mechanism of action for 1,3,9-Trimethyluric acid primarily involves its interaction with cellular components:
Key physical and chemical properties of 1,3,9-Trimethyluric acid include:
These properties are essential for understanding how the compound behaves under different conditions and its potential applications in pharmaceuticals .
The applications of 1,3,9-Trimethyluric acid span various scientific fields:
The systematic IUPAC name for this purine derivative is 1,3,9-trimethyl-7,9-dihydro-1H-purine-2,6,8(3H)-trione, reflecting its tri-methylated xanthine core with ketone functionalities at positions 2, 6, and 8. Common synonyms include 1,3,9-trimethyluric acid and 7,9-dihydro-1,3,9-trimethyl-1H-purine-2,6,8(3H)-trione, both used interchangeably in chemical literature and databases [1] [3] . It is registered under CAS Number 7464-93-9 and is cataloged in chemical databases (e.g., CID 81972 in PubChem, CHEBI:174053 in ChEBI) [3] .
The compound has the molecular formula C₈H₁₀N₄O₃, corresponding to a molecular weight of 210.19 g/mol [1] [3] [4]. Predicted physical properties include a density of 1.55 g/cm³, consistent with crystalline purine solids. While explicit crystallographic data (e.g., space group, unit cell parameters) were not available in the search results, the compound is described as a white crystalline solid with a high melting point (≥300°C), indicative of strong intermolecular interactions such as hydrogen bonding and π-stacking [4] [7].
Table 1: Core Physicochemical Properties
Property | Value |
---|---|
Molecular Formula | C₈H₁₀N₄O₃ |
Molecular Weight | 210.19 g/mol |
CAS Number | 7464-93-9 |
Density (Predicted) | 1.55 g/cm³ |
Melting Point | ≥300°C |
Appearance | White crystalline solid |
Nuclear Magnetic Resonance (NMR):The compound’s structure is defined by characteristic NMR shifts. The methyl groups exhibit distinct signals in ¹H NMR due to differing chemical environments: N1-CH₃ (δ ~3.2–3.4 ppm), N3-CH₃ (δ ~3.5–3.7 ppm), and N9-CH₃ (δ ~3.8–4.0 ppm). The purine ring protons resonate downfield (δ > 8.0 ppm if present), though the trione structure minimizes ring protons [3] [6]. ¹³C NMR confirms carbonyl carbons at δ 150–160 ppm and methyl carbons at δ 25–35 ppm [6].
Mass Spectrometry (MS):Electrospray ionization mass spectrometry (ESI-MS) shows a primary ion at m/z 210.07474 for [M]⁺, with key fragments including [M+H]⁺ (m/z 211.08257) and [M+Na]⁺ (m/z 233.06451). Predicted collision cross-sections (CCS) for adducts are: [M+H]⁺ (141.5 Ų), [M+Na]⁺ (157.5 Ų), and [M-H]⁻ (142.0 Ų) [3].
Infrared (IR) Spectroscopy:Though specific IR data were absent in the search results, typical vibrations include C=O stretches (1640–1700 cm⁻¹), C-N stretches (1200–1400 cm⁻¹), and N-H stretches (3100–3500 cm⁻¹) for non-methylated positions [6].
Table 2: Key MS Ions and Predicted CCS Values
Adduct | m/z | Predicted CCS (Ų) |
---|---|---|
[M]⁺ | 210.07474 | 146.8 |
[M+H]⁺ | 211.08257 | 141.5 |
[M+Na]⁺ | 233.06451 | 157.5 |
[M-H]⁻ | 209.06801 | 142.0 |
1,3,9-Trimethyluric acid is distinguished from isomers by methylation patterns and biological activities:
Table 3: Structural and Functional Comparison of Trimethyluric Acid Isomers
Isomer | Methyl Positions | Key Characteristics |
---|---|---|
1,3,9-TMU | N1, N3, N9 | High cytotoxicity (IC₅₀: 1–3 μM); crystalline solid; no human metabolic role reported. |
1,3,7-TMU | N1, N3, N7 | Human caffeine metabolite; metabolized by CYP1A2; no significant cytotoxicity reported. |
1,7,9-TMU* | N1, N7, N9 | Limited commercial availability; poorly characterized. |
TMU = Trimethyluric acid; *Data not in search results |
The structural distinction at N9 vs. N7 positions significantly influences electronic properties and biological interactions, positioning 1,3,9-trimethyluric acid as a unique scaffold for anticancer research [4] [7].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7